

# A Comparative Guide to the Efficacy of Isocycloheximide and Other Glutarimide Antibiotics

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## Compound of Interest

Compound Name: *Isocycloheximide*

Cat. No.: *B1218742*

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This guide provides a comprehensive comparison of the efficacy of **Isocycloheximide** and other notable glutarimide antibiotics, including Cycloheximide, Lactimidomycin, Sparsomycin, Gladiostatins, and 9-methylstreptimidone. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective resource for research and development in this field.

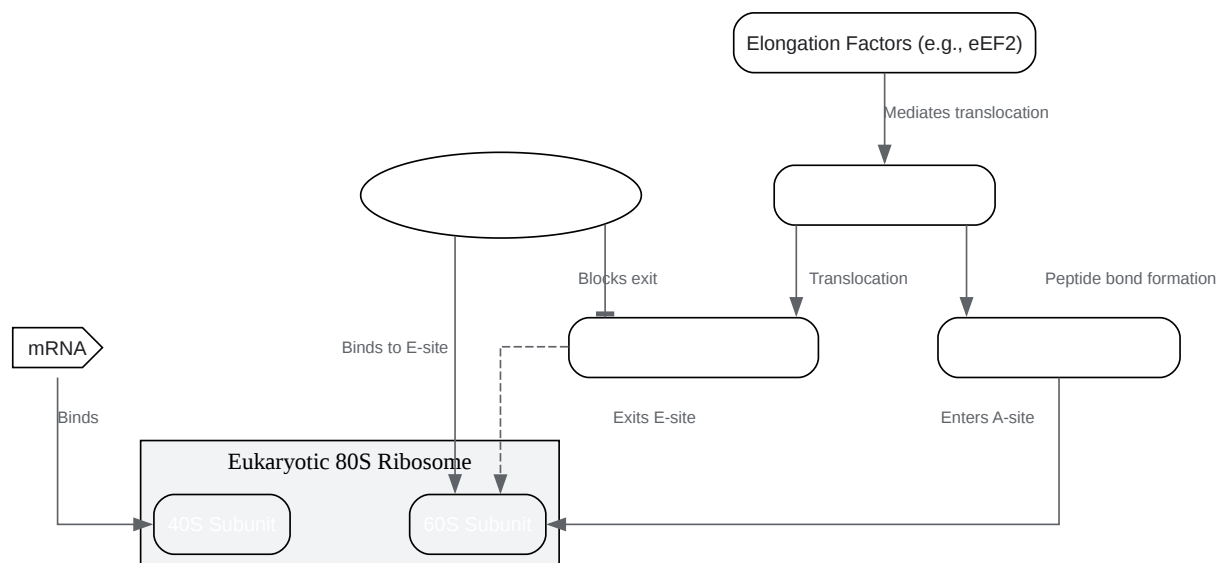
## Executive Summary

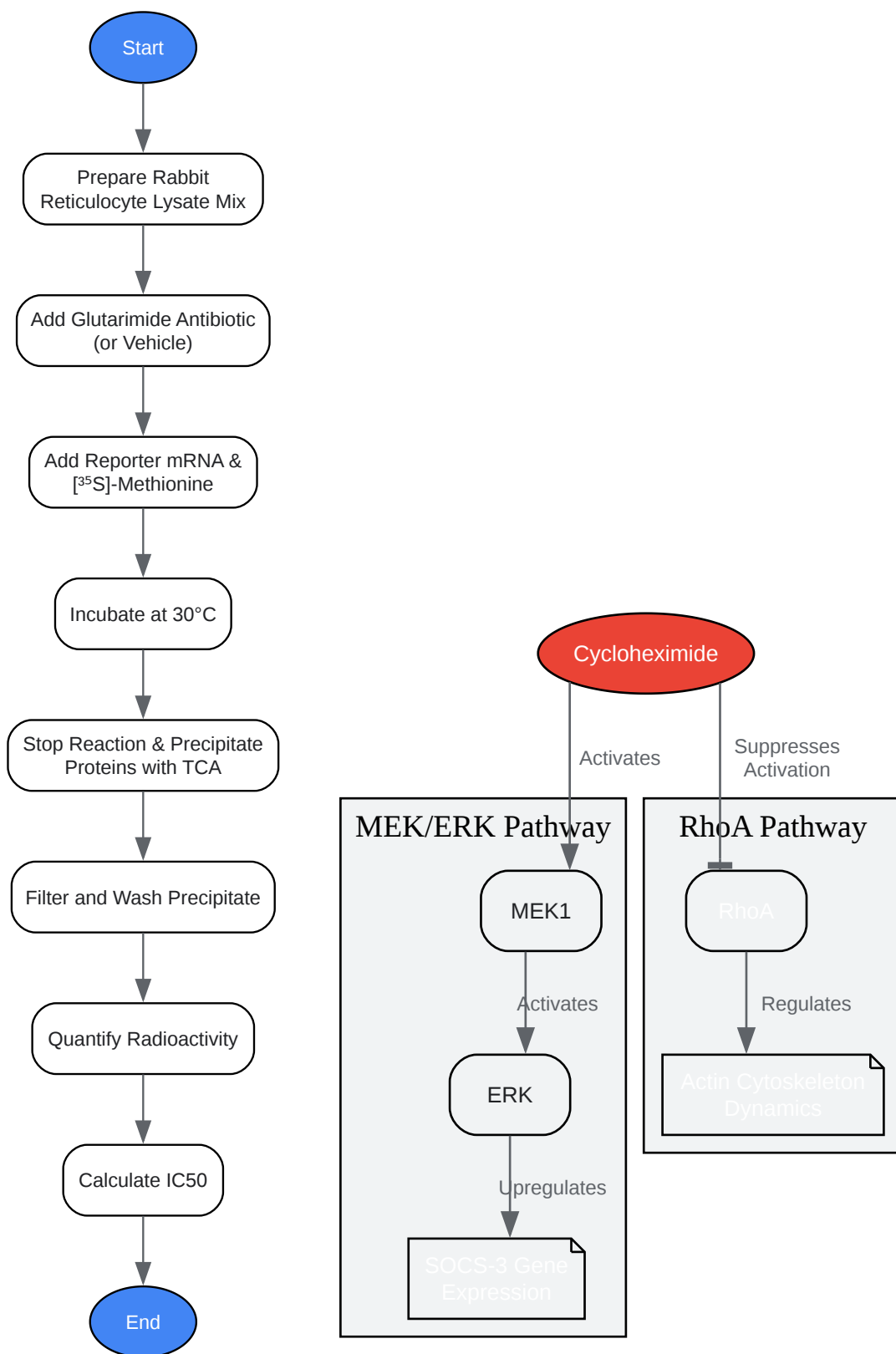
Glutarimide antibiotics are a class of natural products primarily known for their potent inhibition of eukaryotic protein synthesis. While Cycloheximide is the most extensively studied member, a range of other glutarimide compounds, including its stereoisomer **Isocycloheximide**, exhibit diverse biological activities. This guide consolidates available data to facilitate a comparative understanding of their efficacy and mechanisms of action.

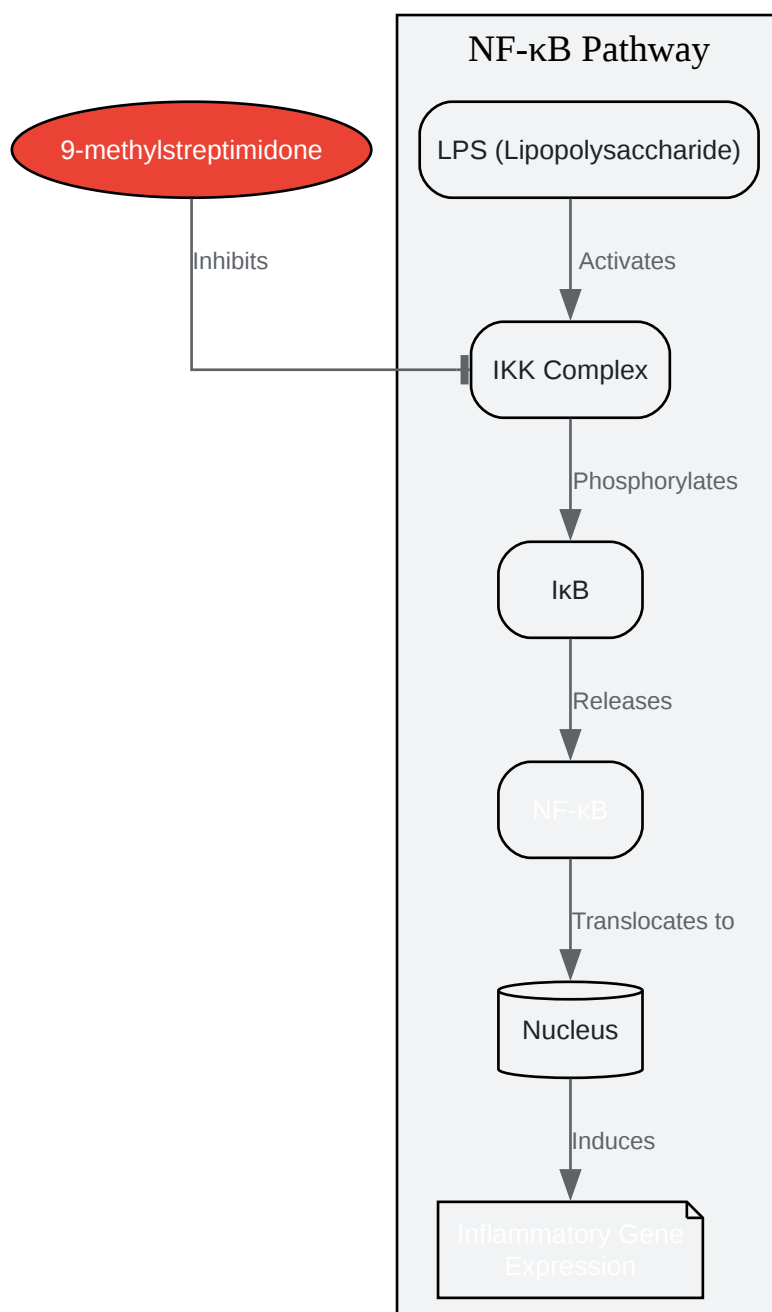
## Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for most glutarimide antibiotics is the inhibition of the elongation step in eukaryotic protein synthesis. These molecules typically bind to the E-site of

the 60S ribosomal subunit, interfering with the translocation of tRNA and thereby halting the polypeptide chain elongation.







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